(-Desmethyl-Rolipram

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

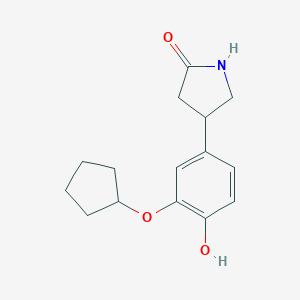

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-cyclopentyloxy-4-hydroxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-13-6-5-10(11-8-15(18)16-9-11)7-14(13)19-12-3-1-2-4-12/h5-7,11-12,17H,1-4,8-9H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXDMOACSRAMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=CC(=C2)C3CC(=O)NC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Stereochemical Aspects of Desmethyl Rolipram

(-)-Desmethyl-Rolipram is the commonly used name for one of the specific stereoisomers of Desmethyl-Rolipram. The nomenclature of this compound precisely defines its chemical structure and spatial arrangement.

Systematic Name: The systematic IUPAC name for the R-enantiomer is (4R)-4-[3-(cyclopentyloxy)-4-hydroxyphenyl]pyrrolidin-2-one. biorxiv.org This name delineates the core pyrrolidin-2-one ring structure substituted at the fourth position with a 3-(cyclopentyloxy)-4-hydroxyphenyl group. The "(4R)" designation specifies the absolute configuration at the chiral center on the pyrrolidinone ring.

Stereochemistry: The presence of a chiral center at the 4th position of the pyrrolidin-2-one ring means that Desmethyl-Rolipram exists as a pair of enantiomers: (R)-(-)-Desmethyl-Rolipram and (S)-(+)-Desmethyl-Rolipram. nih.gov The "(-)" in (-)-Desmethyl-Rolipram refers to its levorotatory property, meaning it rotates plane-polarized light to the left. This is a distinct physical characteristic of this particular enantiomer. The parent compound, Rolipram (B1679513), also exhibits stereoisomerism, with the (R)-enantiomer generally showing greater biological activity than the (S)-enantiomer.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C15H19NO3 | biorxiv.org |

| Molar Mass | 261.32 g/mol | biorxiv.org |

| CAS Number (for (R)-enantiomer) | 347148-59-8 | biorxiv.org |

| Appearance | Yellowish solid | biorxiv.org |

Historical Context and Discovery Within the Rolipram Metabolic Pathway

The academic interest in (-)-Desmethyl-Rolipram is intrinsically linked to the discovery and metabolic studies of its parent compound, Rolipram (B1679513). Rolipram was developed by Schering AG in the early 1990s as a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that plays a crucial role in intracellular signaling. wikipedia.org It was investigated for its potential as an antidepressant. wikipedia.org

During the pharmacological investigation of Rolipram, its metabolic fate in the body was a key area of research. Studies on the biotransformation of Rolipram revealed that it undergoes metabolism in the liver. wikipedia.org One of the primary metabolic pathways is O-demethylation, which involves the removal of the methyl group from the methoxy (B1213986) moiety on the phenyl ring. medchemexpress.com This metabolic process results in the formation of Desmethyl-Rolipram.

The discovery of (-)-Desmethyl-Rolipram as a metabolite was significant for understanding the complete pharmacokinetic profile of Rolipram. Furthermore, the phenolic hydroxyl group created by the demethylation process provided a convenient site for chemical modification. This feature has been exploited in the synthesis of radiolabeled versions of Rolipram, particularly for use in Positron Emission Tomography (PET) imaging. For instance, (-)-Desmethyl-Rolipram serves as the precursor for the synthesis of 11C-Rolipram, where a carbon-11 (B1219553) labeled methyl group is introduced. nih.govchemicalbook.comosti.govnih.govnih.gov This radiotracer allows for the non-invasive in vivo imaging and quantification of PDE4 in the brain, which is invaluable for studying various neurological and psychiatric disorders. nih.govchemicalbook.comnih.gov

Chemical Synthesis and Radiosynthesis of Desmethyl Rolipram and Its Derivatives

Synthetic Routes for (-)-Desmethyl-Rolipram Enantiomers

The synthesis of individual enantiomers of desmethyl-rolipram is crucial, as the biological activity of its derivatives, such as Rolipram (B1679513), is often stereospecific. The (R)-enantiomer of Rolipram, for instance, shows greater affinity for PDE4 binding sites compared to the (S)-enantiomer. nih.gov

One established method for obtaining the enantiomers of desmethyl-rolipram involves the resolution of a racemic intermediate. A common strategy begins with the synthesis of a racemic carboxylic acid, rac-3-(3'-cyclopentyloxy-4'-methoxy)phenyl-4-nitro butyric acid. This racemic mixture is then resolved by forming diastereoisomeric amides with a chiral amine, such as (S)-(-)-phenylethylamine. These diastereomers can be separated, and subsequent chemical transformations, including reduction of the nitro group and cyclization, lead to the respective enantiopure (R)- and (S)-pyrrolidinone structures that are the core of the rolipram molecule. mdpi.com Demethylation is a key step to yield the desmethyl precursor. Selective dealkylation of racemic rolipram can be challenging, but selective demethylation of a related precursor, Ro 20-1724, has been achieved using iodotrimethylsilane. researchgate.net The resulting enantiomeric desmethylrolipram can then be separated using chiral semi-preparative high-performance liquid chromatography (HPLC). researchgate.net

More modern approaches utilize enantioselective synthesis to avoid the need for resolution. Flow chemistry techniques have been developed for the enantioselective synthesis of rolipram, which can be adapted for its desmethyl analog. nih.govnih.gov These methods often employ organocatalysis, for example, using a resin-supported chiral organocatalyst in a telescoped asymmetric conjugate addition–oxidative esterification sequence. nih.govnih.gov Such processes offer improved productivity and are often more environmentally benign. nih.gov

Utility as a Precursor for Radiolabeled Probes

The primary utility of (R)-(–)-Desmethyl-Rolipram lies in its role as a direct precursor for the synthesis of radiolabeled probes for Positron Emission Tomography (PET) imaging. The phenolic hydroxyl group provides a convenient site for radiolabeling.

The PET radiotracer [¹¹C]R-(–)-Rolipram is a valuable tool for the in-vivo quantification and imaging of PDE4 in the brain and other tissues. nih.govresearchgate.net Its synthesis is a direct and efficient process starting from the (R)-(–)-Desmethyl-Rolipram precursor.

The most common method involves the ¹¹C-methylation of the phenolic hydroxyl group of (R)-(–)-Desmethyl-Rolipram. nih.gov This is typically achieved by reacting the precursor with a ¹¹C-labeled methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). nih.govnih.gov The reaction is rapid, which is essential given the short half-life of carbon-11 (B1219553) (approximately 20.4 minutes). Following the alkylation, the final product, [¹¹C]R-(–)-Rolipram, is purified using HPLC. nih.gov This radiosynthesis can be completed in about 30 minutes, yielding a product with high radiochemical purity (>95-99%) and high specific activity. nih.govresearchgate.net

| Parameter | Reported Value | Source(s) |

| Precursor | (R)-(–)-Desmethyl-Rolipram | nih.govnih.gov |

| Radiolabeling Agent | [¹¹C]methyl iodide or [¹¹C]methyl triflate | nih.govnih.gov |

| Radiochemical Yield | 45-75% (decay-corrected) | nih.govresearchgate.net |

| Radiochemical Purity | >95% to >99% | nih.govresearchgate.netnih.gov |

| Specific Activity | 18.5-92.5 GBq/µmol (at end of synthesis) | nih.govresearchgate.net |

| Total Synthesis Time | ~30 minutes | nih.gov |

This table presents data compiled from multiple research findings on the synthesis of [¹¹C]R-(–)-Rolipram.

The structural scaffold of desmethyl-rolipram has been used as a template for the development of other novel compounds for research. By modifying the substituents on the phenyl ring or the pyrrolidinone core, chemists have synthesized a range of rolipram analogs with altered potency and selectivity for different PDE4 subtypes. rsc.org For instance, a series of 4-aryl-substituted cis-hexahydrophthalazinones were developed as potent PDE4 inhibitors, moving away from the cyclopentyloxy substitution found in rolipram. researchgate.net The synthesis of these analogs often involves multi-step sequences where a desmethyl intermediate is a key building block, allowing for late-stage diversification of the molecule. These research efforts aim to create compounds with improved therapeutic profiles or to develop even more specific probes for studying the complex roles of PDE isoenzymes in cellular signaling. researchgate.net

Analytical Methodologies for the Quantification and Study of Desmethyl Rolipram in Biological Systems

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of (-)-Desmethyl-Rolipram and its parent compound, Rolipram (B1679513), from biological fluids and tissues. nih.govnih.gov HPLC methods, particularly in reverse-phase mode, are widely utilized for their efficiency in separating compounds based on their polarity.

In many studies, HPLC is coupled with a detection method, often mass spectrometry (LC-MS) or UV detection, to achieve the necessary sensitivity and specificity. researchgate.netsemanticscholar.org For instance, a reverse-phase HPLC column-switching method has been used to detect radiolabeled (R)-[11C]rolipram and its metabolites in rat plasma and tissue extracts. nih.gov This approach allows for the effective separation of the parent compound from its more hydrophilic metabolites. nih.gov

The choice of the stationary phase is critical for achieving optimal separation. Chiral stationary phases, such as those based on tartardiamide, have been employed to separate the enantiomers of Rolipram, a process that is often sensitive to temperature. researchgate.net For example, with a Chiralcel-OD stationary phase, complete baseline resolution of Rolipram enantiomers was achieved at 65°C, whereas no separation was observed at 20°C, indicating an entropy-controlled separation process. researchgate.net

The mobile phase composition is another key parameter. A typical mobile phase for the separation of similar compounds might consist of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, sometimes with additives like formic acid or triethylamine (B128534) to improve peak shape and ionization efficiency in LC-MS applications. sci-hub.semdpi.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often used to effectively separate a wide range of analytes with different polarities. semanticscholar.org

Sample preparation prior to HPLC analysis is a critical step to remove interfering substances from the biological matrix. Techniques such as protein precipitation with organic solvents (e.g., methanol-acetonitrile) or liquid-liquid extraction are commonly used. sci-hub.se

Table 1: HPLC Parameters for Analysis of Related Compounds

| Parameter | Example Condition 1 | Example Condition 2 |

| Column | Reverse-phase C18 semanticscholar.org | Chiral (e.g., Kromasil CHI-TBB) researchgate.net |

| Mobile Phase | Acetonitrile and 0.1% formic acid in water sci-hub.se | n-heptane: dichloromethane: methanolic ammonia: methanol (B129727) researchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min researchgate.netijpsr.com | 0.8 mL/min researchgate.net |

| Detection | UV (e.g., 210 nm or 250 nm) mdpi.comijpsr.com | Tandem Mass Spectrometry (MS/MS) sci-hub.se |

| Retention Time | Varies based on analyte and conditions | Varies based on analyte and conditions |

Spectroscopic Approaches (e.g., Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy)

Spectroscopic techniques, particularly Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, are indispensable for the structural elucidation and sensitive quantification of (-)-Desmethyl-Rolipram and its metabolites. nih.gov

Mass Spectrometry (MS) , especially when coupled with liquid chromatography (LC-MS/MS), provides high sensitivity and selectivity for detecting and quantifying compounds in complex biological matrices. sci-hub.se In these methods, the compound is first ionized, typically using electrospray ionization (ESI), and then fragmented. The specific mass-to-charge (m/z) ratios of the precursor and product ions are monitored, a technique known as multiple reaction monitoring (MRM), which allows for highly specific detection. sci-hub.se For example, in the analysis of related compounds, the protonated molecular ion [M+H]+ is often selected as the precursor ion. sci-hub.se This technique has been successfully applied to pharmacokinetic studies in various species. sci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the definitive structural identification of metabolites. nih.gov While MS provides information about the mass and fragmentation pattern of a molecule, NMR provides detailed information about the chemical environment of each atom, allowing for the precise determination of its structure. ¹H NMR spectra are commonly used for characterization. abx.deabx.de Studies on the biotransformation of Rolipram have utilized NMR analysis to identify the structures of various degradation products isolated from urine. nih.gov

These spectroscopic methods were instrumental in identifying the metabolic pathways of Rolipram, which include ether cleavage at the methoxy (B1213986) and cyclopentyloxy groups and hydroxylation at various positions. nih.govnih.gov

Table 2: Spectroscopic Data for Related Compounds

| Technique | Analyte | Key Findings |

| LC-MS/MS | Rolipram and its N-oxide metabolite | Enabled simultaneous determination in monkey plasma for pharmacokinetic studies. sci-hub.se |

| ¹H NMR | Rolipram metabolites | Used for the structural elucidation of degradation products isolated from urine. nih.gov |

| MS and NMR | DL-rolipram metabolites | Identified seven degradation products in rat, monkey, and human urine. nih.gov |

Metabolomic Profiling Strategies and Identification of Related Biochemical Signatures

Metabolomic profiling is a comprehensive approach used to identify and quantify a wide range of small molecule metabolites in a biological system. This strategy has been applied to understand the broader biochemical effects of compounds like Rolipram. By using techniques such as liquid chromatography-mass spectrometry (LC-MS)-based metabolomics, researchers can identify metabolic pathways that are significantly altered following drug treatment. uakron.edu

In studies involving Rolipram-stimulated immune cells, untargeted metabolomic profiling has been used to investigate the anti-inflammatory mechanisms of the drug. uakron.edu These analyses have revealed significant dysregulation of amino acids, related metabolites, and steroid species in human monocytic cells and primary mouse microglial cultures. uakron.edu For instance, in one experiment, adenosine (B11128) was found to be downregulated, while 2-Pyrrolidone-5-carboxylic acid, a component of glutamine/glutamate metabolism, was present only in the Rolipram-treated group. uakron.edu

The identification of these biochemical signatures provides valuable insights into the mechanisms of action of (-)-Desmethyl-Rolipram's parent compound and can help in the discovery of more targeted therapeutic agents. uakron.edu

Pharmacological and Biological Implications of Desmethyl Rolipram

Investigation of Phosphodiesterase 4 (PDE4) Inhibitory Activity of (-)-Desmethyl-Rolipram

(-)-Desmethyl-Rolipram, also known as (R)-(–)-Desmethyl-Rolipram, is the immediate precursor for the synthesis of (R)-(-)-Rolipram. abx.de Specifically, it is used in the creation of radiolabeled (R)-[¹¹C]rolipram, a critical tool for positron emission tomography (PET) imaging studies that visualize PDE4 distribution and activity in the brain and other tissues. abx.de

While the scientific literature extensively documents the potent PDE4 inhibitory activity of Rolipram (B1679513) and its enantiomers, specific IC50 values for (-)-Desmethyl-Rolipram are not detailed in the reviewed sources. The activity of the parent compound, Rolipram, is well-characterized and serves as the primary reference for this class of molecules. Rolipram is a selective inhibitor of PDE4, an enzyme family that specifically hydrolyzes the second messenger cyclic adenosine (B11128) monophosphate (cAMP). chemicalbook.comfocusbiomolecules.commdpi.com The (R)-(-)-enantiomer of Rolipram is established as the more potent form, exhibiting 2- to 10-fold greater activity than the (S)-(+)-enantiomer.

The inhibitory concentrations (IC50) for Rolipram and its enantiomers against various PDE4 subtypes highlight the pharmacophore's potency.

Interactive Table: PDE4 Inhibitory Activity of Rolipram and its Enantiomers

| Compound | PDE4 Subtype | IC50 Value | Source(s) |

|---|---|---|---|

| (R,S)-Rolipram (racemic) | PDE4 | ~1 µM - 2 µM | chemicalbook.comfocusbiomolecules.combpsbioscience.com |

| (R,S)-Rolipram (racemic) | Mouse PDE4A1 | 1.1 µM | |

| (R,S)-Rolipram (racemic) | Mouse PDE4B | 0.17 µM | |

| (R)-(-)-Rolipram | PDE4 | 0.22 µM | |

| Rolipram | PDE4A | 3 nM | medchemexpress.comcellsignal.com |

| Rolipram | PDE4B | 130 nM | medchemexpress.comcellsignal.com |

| Rolipram | PDE4D | 240 nM | medchemexpress.comcellsignal.com |

Influence of (-)-Desmethyl-Rolipram on Cyclic Adenosine Monophosphate (cAMP) Signaling Pathways in Cellular Contexts

The primary mechanism of action for PDE4 inhibitors is the prevention of cAMP hydrolysis, leading to an increase in its intracellular concentration. alzdiscovery.org This elevation in cAMP levels activates downstream signaling cascades, most notably the protein kinase A (PKA) pathway, which in turn phosphorylates various transcription factors like the cAMP response element-binding protein (CREB). cellsignal.comalzdiscovery.org

Given that (-)-Desmethyl-Rolipram is the direct precursor to the potent PDE4 inhibitor (R)-(-)-Rolipram, it is understood to be relevant to this biological mechanism. By inhibiting PDE4, compounds of this class prevent the degradation of cAMP to its inactive form, 5'-AMP, thereby sustaining and enhancing cAMP-mediated signaling. bpsbioscience.comfrontiersin.org This action is fundamental to the diverse biological effects observed with Rolipram, including its anti-inflammatory and neuroprotective properties. focusbiomolecules.comalzdiscovery.org For instance, studies using Rolipram in various cell types, from immune cells to neurons, have demonstrated a direct increase in intracellular cAMP levels, which mediates the subsequent physiological responses. frontiersin.orgbiorxiv.org

Role of (-)-Desmethyl-Rolipram in Modulating Biological Processes (where direct evidence exists or is investigated)

While the biological effects of the parent compound Rolipram are extensively researched, direct preclinical studies investigating the specific roles of (-)-Desmethyl-Rolipram are not prominent in the available literature. The following sections describe the research context established by Rolipram, which provides the rationale for investigating related compounds like its desmethyl derivative.

Potential Anti-inflammatory Mechanisms in Preclinical Models

Research has not specifically focused on (-)-Desmethyl-Rolipram in preclinical anti-inflammatory models. However, the parent compound, Rolipram, exhibits significant anti-inflammatory activity. PDE4 is the predominant cAMP-specific phosphodiesterase in a wide array of immune cells, including monocytes, macrophages, T lymphocytes, neutrophils, and eosinophils. frontiersin.org By inhibiting PDE4 and increasing intracellular cAMP, Rolipram can suppress inflammatory processes. frontiersin.org This includes reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), and inhibiting the chemotaxis and phagocytosis of immune cells. frontiersin.org This established anti-inflammatory profile of Rolipram is a key area of interest for this class of PDE4 inhibitors. mdpi.com

Neurobiological Effects and Cognitive Function Research Relevance

There is no direct evidence from the searched literature detailing studies of (-)-Desmethyl-Rolipram for neurobiological effects or cognitive function. The scientific interest in this area is driven by the well-documented effects of Rolipram. As a PDE4 inhibitor, Rolipram increases cAMP levels, which activates the PKA/CREB signaling pathway. alzdiscovery.org This pathway is crucial for the transcription of genes related to synaptic plasticity and neurogenesis, including brain-derived neurotrophic factor (BDNF). alzdiscovery.org Preclinical studies have shown that Rolipram improves cognitive function in various rodent models, including those for Alzheimer's disease and diabetes, and enhances synaptic plasticity. alzdiscovery.org These neuroprotective and cognitive-enhancing effects are a cornerstone of the research into PDE4 inhibitors. alzdiscovery.orgnih.gov

Cellular Proliferation and Anti-Tumor Research Context

Direct research investigating the role of (-)-Desmethyl-Rolipram in cellular proliferation and anti-tumor contexts has not been identified in the reviewed literature. The rationale for such investigation stems from studies on Rolipram. In certain cancer cell lines, such as human breast cancer cells, inhibition of PDE4 by Rolipram leads to increased intracellular cAMP levels. biorxiv.org This can, in turn, modulate signaling pathways that control cell proliferation and survival, such as the Hedgehog signaling pathway. biorxiv.org Studies have shown that Rolipram can reduce the viability of breast cancer cells and regress tumor growth in mouse models, suggesting that PDE4 inhibition may be a potential strategy for controlling cancer progression. biorxiv.org

Advanced Research Perspectives and Methodological Advancements

Structure-Activity Relationship Studies Focused on Desmethyl-Rolipram Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For the Desmethyl-Rolipram scaffold, which forms the core of Rolipram (B1679513) and its analogs, SAR studies have been pivotal in elucidating the requirements for potent and selective PDE4 inhibition.

(-)-Desmethyl-Rolipram itself is the key intermediate for synthesizing (R)-Rolipram. nih.gov The critical difference is the methylation of the catechol hydroxyl group. The activity of Rolipram and its derivatives is highly dependent on the substituents on the catechol ring and modifications to the pyrrolidinone core. The methoxy (B1213986) group and the cyclopentyloxy group of Rolipram, for instance, occupy two hydrophobic pockets (Q1 and Q2) in the active site of the PDE4 enzyme. nih.gov The core pyrrolidinone structure, with its adjacent substituted phenyl ring, is the essential pharmacophore that interacts with the enzyme's binding site.

Research into new PDE4 inhibitors has extensively used the Desmethyl-Rolipram scaffold as a starting point. acs.org Studies have shown that modifications to the cyclopentyloxy group and the pyrrolidinone ring can modulate both potency and selectivity for different PDE4 isoforms (PDE4A, B, C, and D). For example, replacing the cyclopentyloxy group with other hydrophobic moieties or introducing substituents on the pyrrolidinone ring can fine-tune the compound's interaction with the enzyme. researchgate.net The development of Piclamilast, a hybrid of Rolipram and Roflumilast, demonstrates the value of modifying the core scaffold; it retains the methoxy and cyclopentyloxy groups for binding to the Q pockets while incorporating a dichloropyridyl group that forms a hydrogen bond in the metal pocket of the enzyme, resulting in picomolar inhibitory activity. nih.gov

| Modification on Desmethyl-Rolipram Scaffold | Effect on PDE4 Inhibition | Research Finding |

| Methylation of 4-hydroxyl group (to form Rolipram) | Essential for high-affinity binding. | The methoxy group occupies a key hydrophobic pocket (Q1) in the PDE4 active site. nih.gov |

| Variation of the 3-alkoxy group (Cyclopentyloxy in Rolipram) | Modulates potency and isoform selectivity. | The cyclopentyloxy group fits into a second hydrophobic pocket (Q2), and its size and shape are critical for optimal interaction. nih.gov |

| Substitution on the Pyrrolidinone Ring | Can enhance or decrease activity. | Serves as a key interaction point; modifications are explored for developing isoform-selective inhibitors. acs.orgresearchgate.net |

| Hybridization with other pharmacophores (e.g., Roflumilast) | Can significantly increase potency. | Combining the Rolipram scaffold with features from other inhibitors, like the dichloropyridyl group in Piclamilast, can create synergistic binding interactions. nih.gov |

Computational Modeling and Molecular Dynamics Simulations of (-)-Desmethyl-Rolipram Interactions

Computational methods, including molecular docking and molecular dynamics (MD) simulations, provide atomic-level insights into how ligands like (-)-Desmethyl-Rolipram and its derivatives interact with their biological targets. Given its structural similarity to Rolipram, the computational models for Rolipram are highly relevant.

Crystal structures of the PDE4D catalytic domain in complex with Rolipram reveal that a conserved glutamine residue (Gln369) is crucial for inhibitor recognition, forming a key hydrogen bond. nih.gov The catechol ether portion of the molecule, which includes the site of methylation that distinguishes Rolipram from Desmethyl-Rolipram, settles into a hydrophobic pocket. Computational docking of the (-)-Desmethyl-Rolipram scaffold into the PDE4 active site would show a similar binding mode, with the free hydroxyl group available to form different or additional hydrogen bonds compared to the methylated form.

Molecular dynamics (MD) simulations have been used to study the stability of the Rolipram-protein complex over time. For instance, MD simulations of Rolipram docked into the catalytic site of Matrix Metalloproteinases (MMPs), specifically MMP2 and MMP9, were conducted to explore potential "off-target" effects. biorxiv.orgnih.gov These simulations, running for up to 300 nanoseconds, showed that the Rolipram-MMP complexes were stable, maintained by several hydrogen bonds, suggesting a direct interaction independent of its primary PDE4 target. biorxiv.orgnih.govbiorxiv.org Such computational studies are invaluable for predicting potential polypharmacology, where a drug scaffold interacts with multiple targets. Given that (-)-Desmethyl-Rolipram shares the same core structure, it would be expected to exhibit similar off-target interaction profiles, a hypothesis that can be readily tested using these in silico methods.

| Computational Method | Target Protein | Key Findings for the Rolipram/Desmethyl-Rolipram Scaffold | Citation |

| X-ray Crystallography & Docking | PDE4D | Interaction with a conserved Gln369 is critical. The catechol ether moiety binds in a hydrophobic pocket. | nih.gov |

| Molecular Dynamics (MD) Simulation | PDE4B | The UCR2-catalytic domain interaction regulates activity by limiting substrate access. Rolipram binding affinity (Kd) is in the nanomolar range. | osti.gov |

| Molecular Dynamics (MD) Simulation | MMP2 / MMP9 | The Rolipram complex with both MMP2 and MMP9 was stable over 300 ns, indicating potential direct "off-target" inhibition. | biorxiv.orgnih.gov |

| MD Simulation Analysis | MMP9 | Specific residues (e.g., ARG, ASP, GLU, LYS) were identified as forming transient and stable hydrogen bonds with Rolipram during the simulation. | biorxiv.org |

Integration of (-)-Desmethyl-Rolipram in Multi-Omics Research (e.g., Metabolomics, Proteomics)

Multi-omics approaches integrate data from different biological layers—genomics, transcriptomics, proteomics, and metabolomics—to provide a holistic understanding of cellular processes. (-)-Desmethyl-Rolipram and its parent compound can be powerful chemical tools in such studies.

In proteomics , which focuses on the large-scale study of proteins, the Desmethyl-Rolipram scaffold can be used to investigate changes in the proteome. mdpi.com For example, treating cells with Rolipram and analyzing the subsequent changes in protein expression can identify downstream targets of the cAMP signaling pathway, which is directly modulated by PDE4 inhibitors. Research has suggested that Rolipram can increase the activity of the proteasome, a cellular machine responsible for degrading misfolded proteins, which has implications for neurodegenerative diseases. wikipedia.org A proteomics study could quantify the levels of proteasome subunits and other related proteins to validate this mechanism. Furthermore, chemical proteomics could utilize a derivatized version of the Desmethyl-Rolipram scaffold to "fish" for novel binding partners from cell lysates, helping to identify previously unknown targets.

Future Directions in Drug Discovery and Chemical Biology Related to Desmethyl-Rolipram

The Desmethyl-Rolipram scaffold continues to be a valuable platform for innovation in drug discovery and chemical biology. Several future directions are emerging from current research.

Development of Novel PET Tracers: (-)-Desmethyl-Rolipram is the essential precursor for the synthesis of ¹¹C-Rolipram, a positron emission tomography (PET) tracer used to image PDE4 distribution and occupancy in the human brain. nih.govnih.gov Future work will likely focus on developing next-generation tracers based on the Desmethyl-Rolipram scaffold with improved pharmacokinetic properties or higher selectivity for specific PDE4 isoforms, enabling more precise clinical research in neuropsychiatric and inflammatory disorders.

Design of Isoform-Selective Inhibitors: The four PDE4 isoforms have distinct physiological roles. Designing inhibitors that selectively target one isoform (e.g., PDE4D for cognitive enhancement) over others could lead to drugs with better efficacy and fewer side effects. mdpi.com The Desmethyl-Rolipram scaffold provides a validated starting point for synthesizing libraries of new compounds where systematic modifications are made to achieve the desired selectivity profile. acs.org

Exploration of Polypharmacology and Drug Repurposing: As suggested by computational studies, the Rolipram scaffold may interact with targets other than PDE4, such as MMPs. biorxiv.org This "off-target" activity could be therapeutically beneficial. Future research can intentionally optimize the scaffold to create dual-target inhibitors or repurpose Rolipram-like compounds for new indications like cancer, where MMPs play a crucial role. biorxiv.orgnih.gov

Application in Targeted Protein Degradation (TPD): The field of targeted protein degradation uses bifunctional molecules like proteolysis-targeting chimeras (PROTACs) to eliminate specific proteins from the cell. nih.gov A PROTAC consists of a ligand that binds to the target protein, a linker, and a ligand for an E3 ubiquitin ligase. The Desmethyl-Rolipram scaffold, as a known binder of PDE4, could be incorporated into a PROTAC to specifically trigger the degradation of PDE4 enzymes, offering a novel therapeutic modality compared to simple inhibition.

Q & A

Q. What are the established synthetic routes for (-)-Desmethyl-Rolipram, and how is its enantiomeric purity validated?

(-)-Desmethyl-Rolipram is synthesized via ^11C-methylation of the (R)-desmethyl precursor, as described by Fujita et al. . Key steps include optimizing reaction conditions (e.g., temperature, solvent) to achieve radiochemical purity >99%. Enantiomeric purity is validated using chiral HPLC or supercritical fluid chromatography (SFC), coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation .

Q. How is (-)-Desmethyl-Rolipram utilized in phosphodiesterase-4 (PDE4) inhibition studies?

As a precursor to radiolabeled Rolipram, (-)-Desmethyl-Rolipram enables in vivo PET imaging to study PDE4 distribution in neurological disorders. Its role involves serving as a non-radioactive reference standard to validate binding specificity and quantify enzyme occupancy in preclinical models .

Q. What analytical methods are recommended for assessing the chemical and isotopic purity of (-)-Desmethyl-Rolipram?

High-performance liquid chromatography (HPLC) with UV/Vis detection is standard for assessing chemical purity. Isotopic purity (e.g., ^11C-labeled derivatives) requires gamma counting or radio-HPLC. Specific activity calculations must account for decay correction and molar extinction coefficients .

Advanced Research Questions

Q. How do enantiomeric differences between (R)- and (S)-Desmethyl-Rolipram impact PDE4 binding affinity and biodistribution?

The (R)-enantiomer exhibits higher PDE4 inhibition potency due to stereospecific interactions with the enzyme’s catalytic domain. In contrast, the (S)-enantiomer shows reduced binding, necessitating chiral separation techniques (e.g., chiral stationary phase HPLC) to avoid confounding pharmacokinetic data .

Q. What methodological challenges arise when optimizing (-)-Desmethyl-Rolipram for radiopharmaceutical synthesis, and how are they addressed?

Challenges include minimizing radiolysis during synthesis and ensuring consistent specific activity (>100 GBq/µmol). Strategies involve using stabilizers (e.g., ascorbic acid), automated synthesis modules, and rigorous quality control (QC) protocols, such as thin-layer chromatography (TLC) for byproduct detection .

Q. How should researchers resolve contradictions in PDE4 inhibition data caused by enantiomeric impurities?

Contradictions often stem from undetected enantiomeric contamination. Mitigation requires:

Q. What considerations are critical when designing whole-body biodistribution studies for (-)-Desmethyl-Rolipram derivatives?

Key considerations include:

- Species selection : Use non-human primates (NHPs) for translational relevance, as their PDE4 distribution mirrors humans.

- Dosimetry : Calculate absorbed radiation doses using Monte Carlo simulations or organ-specific time-activity curves.

- Metabolite analysis : Employ plasma radio-metabolite correction to avoid overestimating target engagement .

Methodological Best Practices

- Synthesis : Adhere to Good Manufacturing Practice (GMP) guidelines for radiopharmaceuticals, including batch-wise QC documentation .

- Data reporting : Follow IUPAC nomenclature and provide full spectral data (e.g., ^1H/^13C NMR, HRMS) in supplementary materials .

- Ethical compliance : For in vivo studies, obtain approval from institutional animal care committees and disclose radiation safety protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.